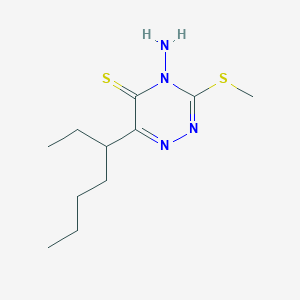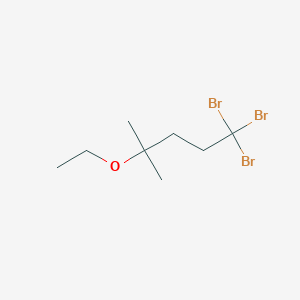
1,1,1-Tribromo-4-ethoxy-4-methylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Tribromo-4-ethoxy-4-methylpentane is a chemical compound with the molecular formula C8H15Br3O. It is a derivative of pentane, where three bromine atoms are attached to the first carbon, and an ethoxy group and a methyl group are attached to the fourth carbon. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Tribromo-4-ethoxy-4-methylpentane can be synthesized through a multi-step process involving the bromination of 4-ethoxy-4-methylpentane. The typical synthetic route involves the following steps:
Bromination: The starting material, 4-ethoxy-4-methylpentane, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This reaction introduces bromine atoms at the first carbon position.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Tribromo-4-ethoxy-4-methylpentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Reduction Reactions: The compound can be reduced to form 4-ethoxy-4-methylpentane by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH, NH3, or ROH in polar solvents such as water or alcohols.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Major Products Formed
Substitution: Formation of 4-ethoxy-4-methylpentanol, 4-ethoxy-4-methylpentylamine, or 4-ethoxy-4-methylpentyl ether.
Reduction: Formation of 4-ethoxy-4-methylpentane.
Oxidation: Formation of 4-ethoxy-4-methylpentanal or 4-ethoxy-4-methylpentanoic acid.
Scientific Research Applications
1,1,1-Tribromo-4-ethoxy-4-methylpentane has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1,1,1-tribromo-4-ethoxy-4-methylpentane involves its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to undergo substitution reactions. The ethoxy and methyl groups influence the compound’s reactivity and stability by providing steric and electronic effects .
Molecular Targets and Pathways
Nucleophilic Substitution: The bromine atoms are replaced by nucleophiles, forming new carbon-nucleophile bonds.
Reduction: The bromine atoms are removed, and hydrogen atoms are added to form the corresponding hydrocarbon.
Oxidation: The ethoxy group is oxidized to form aldehydes or carboxylic acids.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Tribromo-4-methylpentane: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
1,1,1-Tribromo-4-ethoxybutane: Shorter carbon chain, resulting in different physical and chemical properties.
1,1,1-Tribromo-4-ethoxy-4-methylhexane: Longer carbon chain, affecting its solubility and reactivity.
Uniqueness
1,1,1-Tribromo-4-ethoxy-4-methylpentane is unique due to the presence of both ethoxy and methyl groups on the fourth carbon, which provides distinct steric and electronic effects. These effects influence the compound’s reactivity and make it a valuable reagent in organic synthesis .
Properties
CAS No. |
61446-94-4 |
|---|---|
Molecular Formula |
C8H15Br3O |
Molecular Weight |
366.92 g/mol |
IUPAC Name |
1,1,1-tribromo-4-ethoxy-4-methylpentane |
InChI |
InChI=1S/C8H15Br3O/c1-4-12-7(2,3)5-6-8(9,10)11/h4-6H2,1-3H3 |
InChI Key |
QDZNKIQVXHFSTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C)CCC(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


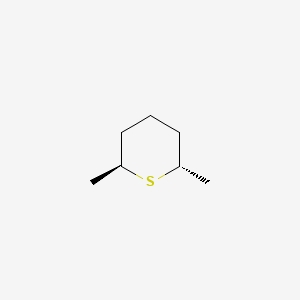
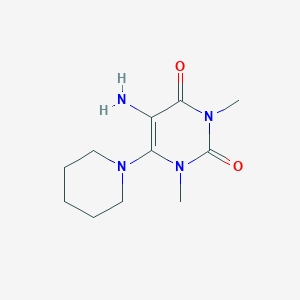
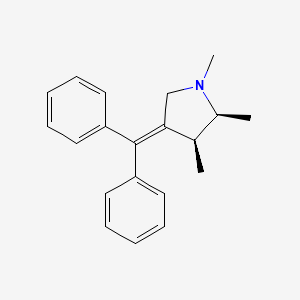
![2-[Phenyl(quinolin-2-yl)methylidene]-2H-1,2'-biquinoline](/img/structure/B14576987.png)

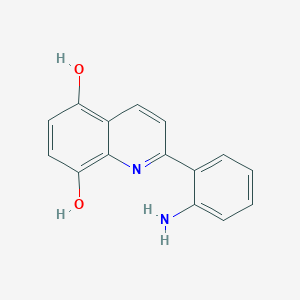
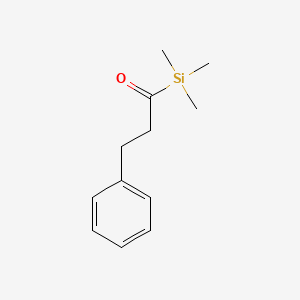
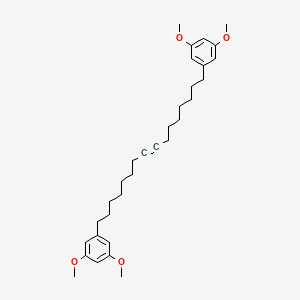
![5-Methyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinolin-7-ol](/img/structure/B14577002.png)
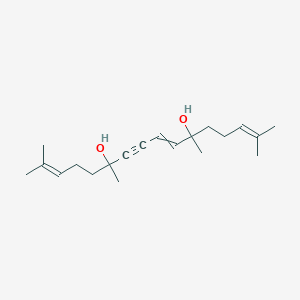
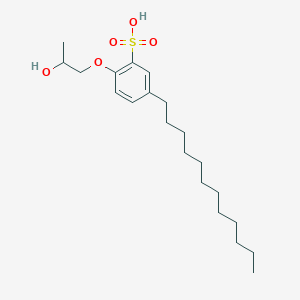
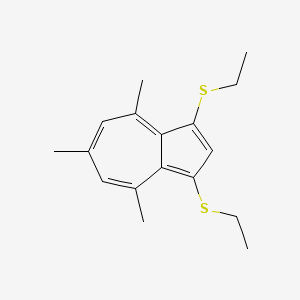
![Methyl 2-[(4-nitrophenyl)acetyl]benzoate](/img/structure/B14577015.png)
